molecular formula C8H7BrN4 B1267890 6-Bromoquinazoline-2,4-diamine CAS No. 50440-75-0

6-Bromoquinazoline-2,4-diamine

Cat. No.: B1267890
CAS No.: 50440-75-0
M. Wt: 239.07 g/mol
InChI Key: UECFPEVPPFMFOS-UHFFFAOYSA-N
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Description

6-Bromoquinazoline-2,4-diamine is a heterocyclic aromatic organic compound with the molecular formula C8H7BrN4. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and amino groups in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinazoline-2,4-diamine typically involves the reaction of 2-amino-5-bromobenzonitrile with chloroformamidine hydrochloride in the presence of a suitable solvent such as dimethyl sulfone. The reaction is carried out at elevated temperatures (120-125°C) for about 30 minutes, resulting in the formation of a yellow solid .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoquinazoline-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form imines and other related compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can have enhanced biological activities and applications in drug development.

Scientific Research Applications

6-Bromoquinazoline-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromoquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .

Comparison with Similar Compounds

    6-Fluoroquinazoline-2,4-diamine: Similar structure but with a fluorine atom instead of bromine.

    2,4-Diaminoquinazoline: Lacks the halogen substituent but retains the core quinazoline structure.

Uniqueness: 6-Bromoquinazoline-2,4-diamine is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its non-halogenated counterparts. The bromine atom can also serve as a handle for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

6-bromoquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECFPEVPPFMFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198483
Record name 2,4-Quinazolinediamine, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50440-75-0
Record name 2,4-Quinazolinediamine, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050440750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinazolinediamine, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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